Guaiacol O-ethyltosylate

Description

Properties

IUPAC Name |

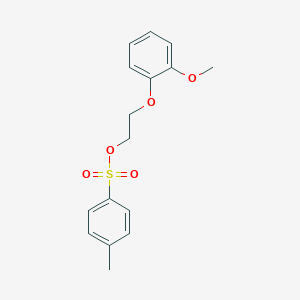

2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5S/c1-13-7-9-14(10-8-13)22(17,18)21-12-11-20-16-6-4-3-5-15(16)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYACKVCWURYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184959 | |

| Record name | Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137309-88-7 | |

| Record name | Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137309-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol O-ethyltosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137309887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACOL O-ETHYLTOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1631416B52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Guaiacol O-ethyltosylate: Synthesis, Properties, and Application in Carvedilol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Guaiacol O-ethyltosylate

This compound, systematically known as 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is a key organic intermediate with significant applications in pharmaceutical synthesis. Its structure combines a guaiacol moiety, an ethyl linker, and a tosylate group, rendering it an excellent precursor for the introduction of the 2-(2-methoxyphenoxy)ethyl group in more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol for both the tosylate and its precursor, and its critical role as an intermediate in the improved synthesis of the cardiovascular drug, Carvedilol.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a tosyl group attached to the oxygen of a 2-(2-methoxyphenoxy)ethanol molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |

| Synonyms | Guaiacol Ethyltosylate Ether, 1-Tosyloxy-2-(2-methoxyphenoxy)ethane |

| CAS Number | 137309-88-7[1][2] |

| Molecular Formula | C₁₆H₁₈O₅S[1][2] |

| Molecular Weight | 322.38 g/mol [1][2] |

| InChI Key | JJYACKVCWURYDT-UHFFFAOYSA-N[1] |

Physicochemical and Spectral Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that some of these are predicted values.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White Crystal | [1] |

| Boiling Point | 468.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 237.2 ± 24.6 °C | [1] |

| Refractive Index | 1.552 | [1] |

| XLogP3 | 3.04 | [1] |

| Topological Polar Surface Area | 70.2 Ų | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public literature. However, based on its structure, the expected signals in ¹H NMR, ¹³C NMR, and key absorptions in IR spectroscopy can be predicted. Researchers synthesizing this compound should perform thorough characterization to confirm its identity.

Synthesis Protocols

A reliable synthesis of this compound involves a two-step process starting from readily available guaiacol. First, the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, is synthesized via a Williamson ether synthesis. This is followed by tosylation of the alcohol to yield the final product.

Part 1: Synthesis of 2-(2-methoxyphenoxy)ethanol

The synthesis of the precursor alcohol can be achieved by reacting guaiacol with 2-chloroethanol under basic conditions. This method is a classic example of the Williamson ether synthesis.

Reaction:

Caption: Synthesis of 2-(2-methoxyphenoxy)ethanol.

Step-by-Step Methodology:

-

Deprotonation of Guaiacol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add a strong base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until the guaiacol is deprotonated to form the sodium guaiacolate salt.

-

Nucleophilic Substitution: To the resulting solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-(2-methoxyphenoxy)ethanol by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of guaiacol, making it a potent nucleophile. 2-Chloroethanol serves as the electrophile. The SN2 reaction mechanism is favored by using a primary alkyl halide. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Synthesis of this compound (2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate)

The final product is synthesized by the tosylation of the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Reaction:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(2-methoxyphenoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.5 equivalents) or use pyridine as the solvent, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or overnight, monitoring the reaction by TLC.

-

Quenching and Workup: Once the reaction is complete, quench the reaction by adding cold water.

-

Separate the organic layer. If DCM was used as the solvent, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain a white crystalline solid.

Causality Behind Experimental Choices: The base (triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting alcohol and prevent the reaction. The reaction is performed at low temperature initially to control the exothermic reaction between the alcohol and the highly reactive tosyl chloride. Anhydrous conditions are necessary as tosyl chloride can react with water.

Applications in Drug Development: A Key Intermediate in Carvedilol Synthesis

This compound is a valuable intermediate, most notably in the improved synthesis of Carvedilol[3]. Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure.

The traditional synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine[3]. However, this route is often plagued by the formation of a significant "bis-impurity" which is difficult to remove[4].

An improved synthetic route utilizes this compound to first prepare a protected amine intermediate, which helps to minimize the formation of the bis-impurity. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution by an appropriate amine precursor.

The overall transformation involves the conversion of this compound to 2-(2-methoxyphenoxy)ethylamine, which then serves as the key amine component in the Carvedilol synthesis.

Caption: Role of this compound in Carvedilol Synthesis.

This strategic use of this compound as a stable, crystalline intermediate allows for better control over the reaction and ultimately leads to a higher purity of the final active pharmaceutical ingredient (API). This approach is particularly valuable in industrial-scale synthesis where purity and yield are of paramount importance.

Safety and Handling

Conclusion

This compound is a synthetically valuable intermediate with a well-defined role in pharmaceutical manufacturing, particularly in an improved synthesis of Carvedilol. Its preparation from readily available starting materials via robust and scalable reactions makes it an attractive building block for medicinal chemists and process development scientists. The detailed protocols and understanding of the underlying chemical principles provided in this guide are intended to support researchers in the successful synthesis and application of this important compound.

References

- Reddy, K. T., Kumar, K. S., & Dubey, P. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)

- Facile Synthesis of Carvedilol from Correspo. Journal of Chemical and Pharmaceutical Research.

- 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis. ChemicalBook.

- Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

- A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica.

- Process for preparation of carvedilol.

- Process for the preparation of highly optical pure carvedilol.

- 2-(2-methoxyphenoxy)

- 2-(2-(2-Methoxyethoxy)ethoxy)

- 2-(2-Methoxyphenoxy)

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PubMed Central.

- 2-(2-(2-Methoxyethoxy)ethoxy)

- 2-(2-Methoxyethoxy)

- Protecting Groups. University of Illinois Urbana-Champaign.

- The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydr

- 2-(2-Methoxyphenoxy)ethyl amine. PubChem.

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- 2-(2-Methoxyphenoxy)ethylamine. ChemicalBook.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.

- Protecting Agents. TCI Chemicals.

- Guaiacol glycidyl ether, (S)-. PubChem.

- 2-(2-Methoxyphenoxy) Ethylamine Supplier. Punagri Organics & Lifesciences.

- (2RS)-1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)-2-propanol. TradeIndia.

Sources

Synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, a key intermediate in the production of various pharmaceuticals, most notably the cardiovascular drug Carvedilol. The content herein is curated for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Strategic Overview and Significance

The synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is a classic example of activating a hydroxyl group to facilitate subsequent nucleophilic substitution reactions. Alcohols are generally poor substrates in substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1] The conversion of the primary alcohol, 2-(2-methoxyphenoxy)ethanol, into its corresponding tosylate ester transforms the hydroxyl moiety into a p-toluenesulfonate (-OTs) group. This group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, which effectively delocalizes the negative charge.[1]

This transformation is strategically vital in multi-step syntheses, such as that of Carvedilol, where the tosylate intermediate readily reacts with an amine to form the final active pharmaceutical ingredient.[2][3][4][5] The tosylation reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, a crucial detail for stereospecific synthesis.[1][6][7]

The Tosylation Reaction: Mechanistic Insights

The core of this synthesis is the tosylation of an alcohol, a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl).

The mechanism unfolds in two primary steps:

-

Nucleophilic Attack: The alcohol, 2-(2-methoxyphenoxy)ethanol, acts as a nucleophile. The lone pair of electrons on the hydroxyl oxygen attacks the highly electrophilic sulfur atom of TsCl. This displaces the chloride ion.[6][8]

-

Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, is included in the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The base deprotonates the oxonium ion intermediate, yielding the neutral tosylate ester and a pyridinium or triethylammonium salt.[1][6][8]

This process efficiently converts the alcohol into a reactive intermediate without involving the carbon-oxygen bond, thereby preserving the stereochemistry of the substrate.[7]

Caption: Reaction mechanism of alcohol tosylation.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions is critical for success.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-(2-methoxyphenoxy)ethanol | C₉H₁₂O₃ | 168.19 | 1.0 | (user defined) |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.2 | (calculated) |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.5 | (calculated) |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | (10 volumes) |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | (for workup) |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | (for workup) |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | (for workup) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | (for drying) |

Step-by-Step Synthesis Procedure

Caption: General workflow for the synthesis of the target tosylate.

-

Reaction Setup: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer with 2-(2-methoxyphenoxy)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes). Begin stirring to ensure complete dissolution.

-

Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.

-

Cooling: Immerse the flask in an ice-water bath and cool the reaction mixture to 0 °C.

-

Addition of Tosyl Chloride: Once the temperature has stabilized, add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction will be observed.

-

Reaction: Maintain the reaction at 0 °C for 4 hours. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approx. 12-16 hours).[9]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Work-up - Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.[10]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.

Product Characterization

Authenticating the structure and purity of the synthesized 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected characteristic signals include:

-

Aromatic Protons (Tosyl Group): Two distinct doublets in the range of δ 7.3-7.8 ppm.[11][12]

-

Aromatic Protons (Phenoxy Group): A multiplet in the range of δ 6.8-7.2 ppm.

-

Ethyl Protons (-CH₂-O-): Two triplets, one for the methylene group adjacent to the tosylate and one for the methylene group adjacent to the phenoxy oxygen.

-

Methyl Protons (Tosyl Group): A sharp singlet around δ 2.4 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing characteristic peaks for the aromatic carbons, the methyl and methoxy carbons, and the two aliphatic methylene carbons.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include strong, characteristic stretching vibrations for the sulfonate group (S=O) around 1350 cm⁻¹ and 1170 cm⁻¹.

Critical Safety Mandates

Adherence to rigorous safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

p-Toluenesulfonyl Chloride (TsCl): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[13][14][15] It is also moisture-sensitive and will react with water to generate corrosive hydrochloric acid.[14][16] Handle only in a fume hood with appropriate personal protective equipment.

-

Pyridine: A flammable liquid with a pungent odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

-

Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[13][14][15][16]

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent exposure to hazardous vapors.[13][16]

References

-

OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

University of Calgary. Ch8: Tosylates. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

Stoddard Tutoring via YouTube. Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. [Link]

-

ResearchGate. ¹H-NMR spectra of tosyl starch. [Link]

-

PubMed. H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. [Link]

-

ResearchGate. Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. [Link]

-

ResearchGate. ¹H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. [Link]

-

SpectraBase. TOSYLATE-#7 - Optional[¹³C NMR] - Chemical Shifts. [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

- Google Patents.

- Google Patents. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

- Google Patents. CN101619017A - Method for synthesizing guaiacol.

-

European Patent Office. EP 1741700 B1 - Process for the preparation of carvedilol. [Link]

- Google Patents.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Jetir.org. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. [Link]

-

Semantic Scholar. An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. [Link]

-

ResearchGate. LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. [Link]

- Google Patents.

-

MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

-

aiche.org. Synthesis of Precursors to Ethylene Glycol from Formaldehyde and Methyl Formate. [Link]

-

Reddit. r/chemistry - Tosylation of poly(ethylene glycol). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. orgosolver.com [orgosolver.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. westliberty.edu [westliberty.edu]

- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]

An In-depth Technical Guide to 2-Methoxyphenyl p-Toluenesulfonate (Guaiacol O-Tosylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methoxyphenyl p-toluenesulfonate, commonly referred to as Guaiacol O-tosylate. The document delves into the essential physical and chemical properties of this significant organic compound. It offers a detailed examination of its synthesis, reactivity, and stability, underpinned by established chemical principles. Furthermore, this guide presents a thorough experimental protocol for its preparation and outlines critical safety and handling procedures. This resource is designed to be an authoritative reference for professionals engaged in chemical research and pharmaceutical development, providing the foundational knowledge required for the effective application and handling of this versatile molecule.

Introduction: Unveiling 2-Methoxyphenyl p-Toluenesulfonate

2-Methoxyphenyl p-toluenesulfonate, the p-toluenesulfonyl ester of guaiacol (2-methoxyphenol), is an aromatic sulfonate ester. This compound transforms the phenolic hydroxyl group of guaiacol, a naturally occurring organic compound, into a tosylate group. This structural modification is of significant chemical importance as it converts a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation of the phenolic oxygen opens up a wide array of possibilities for nucleophilic substitution and cross-coupling reactions, making 2-methoxyphenyl p-toluenesulfonate a valuable intermediate in organic synthesis.

The guaiacol moiety, with its methoxy and aromatic functionalities, is a key structural motif in numerous natural products and pharmaceutical agents. The ability to functionalize the phenolic position via its tosylate derivative allows for the construction of more complex molecules with potential applications in drug discovery and materials science. This guide will provide a detailed exploration of the properties and synthesis of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-methoxyphenyl p-toluenesulfonate is fundamental to its application in a laboratory or industrial setting. While specific experimental data for this exact compound is not widely published in readily accessible databases, we can infer its properties based on its constituent parts and data from closely related analogs.

Table 1: Physicochemical Properties of 2-Methoxyphenyl p-Toluenesulfonate and Related Compounds

| Property | 2-Methoxyphenyl p-Toluenesulfonate | Guaiacol (Precursor) | p-Toluenesulfonyl Chloride (Reagent) |

| IUPAC Name | 2-methoxyphenyl 4-methylbenzenesulfonate | 2-Methoxyphenol | 4-Methylbenzenesulfonyl chloride |

| Synonyms | Guaiacol O-tosylate, Guaiacyl tosylate | Catechol monomethyl ether | TsCl, Tosyl chloride |

| CAS Number | Not definitively assigned in searches | 90-05-1 | 98-59-9 |

| Molecular Formula | C₁₄H₁₄O₄S | C₇H₈O₂ | C₇H₇ClO₂S |

| Molecular Weight | 278.32 g/mol | 124.14 g/mol | 190.65 g/mol |

| Appearance | Expected to be a white to off-white solid | Colorless to yellowish liquid or crystals | White to yellowish solid |

| Melting Point | Data not available | 28-32 °C | 67-70 °C |

| Boiling Point | Data not available | 205 °C | 145 °C at 15 mmHg |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water. | Slightly soluble in water; soluble in organic solvents. | Reacts with water; soluble in organic solvents. |

Synthesis of 2-Methoxyphenyl p-Toluenesulfonate

The synthesis of 2-methoxyphenyl p-toluenesulfonate is a classic example of the tosylation of a phenol. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to deprotonate the phenol and to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The tosylation of guaiacol follows a well-established two-step mechanism:

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, deprotonates the acidic hydroxyl group of guaiacol to form the more nucleophilic 2-methoxyphenoxide ion.

-

Nucleophilic Substitution: The 2-methoxyphenoxide ion then attacks the sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion and forming the 2-methoxyphenyl p-toluenesulfonate ester.

Caption: Mechanism of Guaiacol Tosylation.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-methoxyphenyl p-toluenesulfonate.

Materials:

-

Guaiacol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Triethylamine (TEA) or Pyridine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol (1.0 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Slowly add triethylamine or pyridine (1.5 eq.) to the stirred solution.

-

Addition of Tosylating Agent: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-methoxyphenyl p-toluenesulfonate.

Caption: Synthesis Workflow for Guaiacol O-Tosylate.

Chemical Properties and Reactivity

The chemical reactivity of 2-methoxyphenyl p-toluenesulfonate is dominated by the properties of the tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The C-O bond of the ester is activated towards cleavage.

Nucleophilic Substitution

The primary utility of 2-methoxyphenyl p-toluenesulfonate is as a substrate for nucleophilic substitution reactions at the aromatic ring. However, direct SNAr reactions on the tosylate-bearing carbon are generally difficult due to the electron-rich nature of the benzene ring.

Cross-Coupling Reactions

Aryl tosylates are valuable electrophiles in various transition-metal-catalyzed cross-coupling reactions. While less reactive than the corresponding aryl triflates or halides, they offer a stable and cost-effective alternative.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

-

Stille Coupling: Coupling with organostannanes catalyzed by palladium.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

The presence of the electron-donating methoxy group on the aromatic ring of 2-methoxyphenyl p-toluenesulfonate can influence the rate and efficiency of these cross-coupling reactions.

Cleavage/Deprotection

The tosylate group can be cleaved to regenerate the parent phenol (guaiacol) under reductive conditions. This makes the tosyl group a useful protecting group for phenols in multi-step syntheses.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-methoxyphenyl p-toluenesulfonate and the reagents used in its synthesis.

-

p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is moisture-sensitive and should be stored in a dry environment.

-

Guaiacol: It can be harmful if swallowed or absorbed through the skin and can cause skin and eye irritation.[1] Handle with appropriate PPE.

-

2-Methoxyphenyl p-Toluenesulfonate: While specific toxicity data is not available, it should be handled with the same care as other aryl tosylates. Avoid inhalation, ingestion, and contact with skin and eyes.

-

General Handling: Work in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Applications in Research and Development

The unique combination of the guaiacol scaffold and the reactive tosylate group makes 2-methoxyphenyl p-toluenesulfonate a valuable building block in several areas:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of complex drug molecules where the guaiacol moiety is a key pharmacophore. The tosylate allows for the introduction of various functional groups through cross-coupling reactions.

-

Natural Product Synthesis: In the total synthesis of natural products containing the 2-methoxyphenol substructure.

-

Materials Science: In the development of novel polymers and functional materials where the properties of the guaiacol unit can be exploited.

Conclusion

2-Methoxyphenyl p-toluenesulfonate is a versatile and important intermediate in organic synthesis. Its preparation from readily available starting materials via a straightforward tosylation reaction makes it an accessible tool for chemists. The ability of the tosylate group to act as an excellent leaving group in a variety of transformations, particularly in modern cross-coupling reactions, allows for the facile elaboration of the guaiacol core. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its use in research and development.

References

- Devadoss, T. (2023).

-

LookChem. (n.d.). Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFONATE. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

Ramachandran, G., Kanakam, C. C., Gunasekaran, B., & Manivannan, V. (2008). 2-Methoxy-4-methylphenyl 4-toluenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1760. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate (CAS 137309-88-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 137309-88-7, scientifically known as 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate. This document delves into its fundamental properties, its critical role as a chemical intermediate, and provides a directory of reliable suppliers. The information is structured to empower researchers and drug development professionals with the necessary knowledge for their work.

Core Chemical Identity and Physicochemical Properties

2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate is an organic compound that serves a crucial function in multi-step chemical syntheses.[1][2] Its molecular structure and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 137309-88-7 | [1][3][4] |

| IUPAC Name | 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate | [3] |

| Synonyms | 1-Tosyloxy-2-(2-methoxyphenoxy)ethane, 2-(2-Methoxyphenoxy)ethyl tosylate, Guaiacol ethyltosylate ether | [3][4] |

| Molecular Formula | C16H18O5S | [3] |

| Molecular Weight | 322.38 g/mol | [3] |

| Appearance | White Crystal (predicted) | [3] |

| Density | 1.226±0.06 g/cm³ (predicted) | [3] |

| Boiling Point | 468.6±30.0 °C (predicted) | [3] |

| Flash Point | 237.2±24.6 °C (predicted) | [3] |

| Refractive Index | 1.552 (predicted) | [3] |

Pivotal Role in the Synthesis of Carvedilol

The primary and most well-documented application of 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate is its function as a key intermediate in the synthesis of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-blocking activity, widely used in the treatment of heart failure and hypertension.

The tosyl group in 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate makes it an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in one of the synthetic routes to Carvedilol, where it reacts with other precursors to form the final drug molecule. An efficient synthesis of Carvedilol has been reported via this intermediate. Different synthetic strategies for Carvedilol exist, and the utilization of this specific intermediate is a notable approach.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for Carvedilol where 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate serves as a key reactant.

Biological Activity and Mechanism of Action: An Area for Future Research

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activity, mechanism of action, or any defined signaling pathway interactions of 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate itself. Its primary role as a synthetic intermediate means that research has predominantly focused on its chemical reactivity and efficient conversion to the final active pharmaceutical ingredient, Carvedilol.

For researchers and drug development professionals, this represents a potential area for novel investigation. While the compound is not intended for direct therapeutic use, understanding any potential off-target effects or inherent biological activities could be valuable, particularly in the context of impurity profiling and safety assessments of the final drug product.

Safety, Handling, and Storage

As with any chemical compound, proper safety protocols must be followed when handling 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate. While specific safety data sheets (SDS) should be consulted from the supplier, general best practices include:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed. Recommended storage is often at 2-8°C in a refrigerator.[4]

Sourcing and Procurement: A Directory of Suppliers

For research and development purposes, securing a reliable source of 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate is essential. The following companies are listed as suppliers of this compound:

-

JHECHEM CO LTD: A manufactory that has been providing this compound for several years.[3]

-

Pharmaffiliates: Offers this compound under the product name "1-Tosyloxy-2-(2-methoxyphenoxy)ethane" and categorizes it under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals.[4]

-

LookChem: Provides basic information and lists trading suppliers and manufacturers.

-

ChemicalBook: Offers information on chemical properties and a list of suppliers.[1]

-

Vibrant Pharma Inc.: A supplier of various sulfonate compounds.

It is recommended to contact these suppliers directly to obtain the latest product specifications, availability, and pricing.

Conclusion

2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate (CAS 137309-88-7) is a well-characterized organic compound with a critical and defined role as a key intermediate in the synthesis of the cardiovascular drug, Carvedilol. While its physicochemical properties are established, its own biological activity remains an unexplored area of research. This guide provides a foundational understanding of this compound for scientists and professionals in the field, highlighting its chemical importance and providing resources for its procurement.

References

-

PubChem. (n.d.). 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

- Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.

- Fathima, et al. (n.d.).

-

PubChem. (n.d.). 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

- Connect Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22.

-

LookChem. (n.d.). Cas 137309-88-7,2-(2-Methoxyphenoxy)ethyl-4.... Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.

-

Pharmaffiliates. (n.d.). CAS No : 137309-88-7 | Product Name : 1-Tosyloxy-2-(2-methoxyphenoxy)ethane. Retrieved from [Link]

- Reddy, K. T., Kumar, K. S., & Dubey, P. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)

Sources

Spectroscopic data (NMR, IR, MS) of Guaiacol O-ethyltosylate

Introduction: Clarifying the Target Molecule

In the field of organic synthesis and drug development, precise molecular nomenclature is paramount. The topic "Guaiacol O-ethyltosylate" presents a structural ambiguity. Guaiacol, or 2-methoxyphenol, possesses a phenolic hydroxyl group that is the most probable site for derivatization. While "O-ethyltosylate" could imply a 2-(tosyloxy)ethoxy substituent, a more direct and common transformation is the tosylation of the phenolic oxygen. This guide, therefore, focuses on the synthesis and detailed spectroscopic characterization of 2-methoxyphenyl p-toluenesulfonate (CAS No. 64316-25-2), the product of the direct tosylation of guaiacol's hydroxyl group. This compound serves as a valuable intermediate, leveraging the tosylate group as an excellent leaving group in nucleophilic substitution reactions.[1] This document provides researchers and drug development professionals with a comprehensive technical overview, from synthesis to in-depth spectral interpretation.

Molecular Structure and Synthesis

The conversion of a phenol, such as guaiacol, into a tosylate is a foundational reaction in organic chemistry. It transforms a poor leaving group (hydroxyl, -OH) into a highly effective one (-OTs), facilitating subsequent molecular elaborations.[1][2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-methoxyphenyl p-toluenesulfonate.

Experimental Protocol: Synthesis of 2-Methoxyphenyl p-Toluenesulfonate

This protocol is adapted from established methods for the tosylation of phenols.[3][4] The causality for using a base like pyridine is twofold: it acts as a solvent and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1]

Materials:

-

Guaiacol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Anhydrous Pyridine

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve guaiacol (1.0 eq.) in anhydrous pyridine (5-10 volumes). Cool the solution to 0°C using an ice bath.

-

Addition of TsCl: To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C. The formation of a precipitate (pyridinium hydrochloride) is expected.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting guaiacol is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice and add 2M HCl until the solution is acidic (pH ~2). This step protonates the pyridine, rendering it water-soluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure 2-methoxyphenyl p-toluenesulfonate.

Spectroscopic Characterization

The structural elucidation of the synthesized product relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure with Predicted ¹H NMR Chemical Shifts

Caption: Structure of 2-methoxyphenyl p-toluenesulfonate with key proton assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A ¹H NMR spectrum is acquired by dissolving ~5-10 mg of the purified product in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The data is recorded on a 400 MHz or 500 MHz spectrometer.

Data Interpretation: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The integration of signals should correspond to the number of protons in each environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | Doublet (d) | 2H | H¹ (Tosyl-H, ortho to SO₂) | These protons are deshielded by the strong electron-withdrawing sulfonate group. |

| ~7.30 | Doublet (d) | 2H | H² (Tosyl-H, meta to SO₂) | These protons are further upfield compared to H¹ but are still in the aromatic region. |

| ~2.40 | Singlet (s) | 3H | H³ (Tosyl-CH₃) | The methyl group on the tosyl ring gives a characteristic singlet. |

| ~7.20 - 6.90 | Multiplet (m) | 4H | H⁴ (Guaiacyl-H) | The four protons on the guaiacyl ring will appear as a complex multiplet due to their distinct electronic environments and coupling. |

| ~3.80 | Singlet (s) | 3H | H⁵ (Methoxy, -OCH₃) | Protons on a carbon bonded to an oxygen atom typically appear in this region.[5] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~151 | Guaiacyl C-O | Aromatic carbon directly attached to the ether oxygen. |

| ~148 | Guaiacyl C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~145 | Tosyl C-S | Aromatic carbon attached to the sulfur atom. |

| ~134 | Tosyl C-CH₃ | Quaternary carbon on the tosyl ring. |

| ~130 | Tosyl CH (meta) | Aromatic carbons meta to the sulfonate group. |

| ~128 | Tosyl CH (ortho) | Aromatic carbons ortho to the sulfonate group. |

| ~127 - 121 | Guaiacyl CH | Aromatic carbons of the guaiacyl ring. |

| ~114 | Guaiacyl CH | Aromatic carbons of the guaiacyl ring. |

| ~56 | Methoxy (-OCH₃) | The carbon of the methoxy group.[6] |

| ~22 | Tosyl (-CH₃) | The carbon of the tosyl methyl group. |

Infrared (IR) Spectroscopy

Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation: IR spectroscopy is instrumental in identifying key functional groups. The presence of the sulfonate ester is confirmed by strong, characteristic stretching vibrations.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the aromatic rings. |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the methyl groups (-CH₃) on the tosyl and methoxy moieties. |

| 1600-1450 | Strong-Medium | Aromatic C=C Stretch | Multiple bands indicating the presence of the two aromatic rings. |

| 1370-1350 | Strong | S=O Asymmetric Stretch | A key diagnostic peak for the sulfonate ester group.[7][8] |

| 1190-1170 | Strong | S=O Symmetric Stretch | The second key diagnostic peak for the sulfonate ester.[7][8] |

| 1250-1150 | Strong | Aryl-O Stretch | Corresponds to the C-O bonds of the ether and the sulfonate ester. |

Mass Spectrometry (MS)

Protocol: Mass spectral data is obtained by introducing a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.[9] The molecular weight of 2-methoxyphenyl p-toluenesulfonate (C₁₄H₁₄O₄S) is 278.33 g/mol .

| m/z Value | Proposed Fragment | Rationale |

| 278 | [M]⁺ or [M+H]⁺ | The molecular ion or protonated molecular ion, confirming the molecular weight. |

| 155 | [CH₃C₆H₄SO₂]⁺ | Fragmentation yielding the tosyl cation. This is a very common and stable fragment for tosylates. |

| 123 | [M - CH₃C₆H₄SO₂]⁺ | Loss of the tosyl group to give the guaiacyl cation fragment. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a common rearrangement fragment from the tosyl group. |

The fragmentation process in a mass spectrometer involves the breakup of the molecular ion into smaller, charged fragments and neutral radicals.[9][10] The relative abundance of these fragments provides a characteristic pattern for the molecule.

Conclusion

This guide provides a comprehensive framework for the synthesis and spectroscopic analysis of 2-methoxyphenyl p-toluenesulfonate. By leveraging standard laboratory protocols and a multi-faceted analytical approach (NMR, IR, MS), researchers can confidently synthesize and verify the structure of this versatile chemical intermediate. The detailed interpretation of the spectroscopic data, grounded in established chemical principles, serves as a practical reference for professionals in chemical research and development.

References

- ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.

- ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate.

- Chemistry Blog. (n.d.). Sulfonates infrared spectra.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters.

- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

- SpectraBase. (n.d.). TOSYLATE-#7 - Optional[13C NMR] - Chemical Shifts.

- PharmaCompass. (n.d.). Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry.

- National Institutes of Health. (n.d.). Guaiacol. PubChem.

- Wikipedia. (n.d.). Guaiacol.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398).

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- ResearchGate. (n.d.). 13C NMR spectrum of obtained poly(guaiacol) (Table 1; entry 4).

- ResearchGate. (n.d.). Figure S1. 1H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). BenchChem.

- ChemicalBook. (n.d.). Tosyl chloride(98-59-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). Guaiacol(90-05-1) IR1.

- MDPI. (n.d.). Forward Osmosis for Produced Water Treatment: Comparative Performance Evaluation of Fabricated and Commercial Membranes.

- ResearchGate. (n.d.). IR spectra of guaiacol (a) and polyguaiacol (b).

- National Institute of Standards and Technology. (n.d.). m-Guaiacol. NIST WebBook.

- ChemicalBook. (n.d.). Guaiacol(90-05-1) 1H NMR spectrum.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- ChemicalBook. (n.d.). Guaiacol(90-05-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). Guaiacol(90-05-1) MS spectrum.

- PrepChem.com. (n.d.). Synthesis of guaiacol.

- Khan Academy. (n.d.). Preparation of mesylates and tosylates.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Organic Syntheses. (n.d.). catechol.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- MDPI. (n.d.). The Role of Noncovalent Interactions in the Infrared Spectra of Lignin Model Compounds: A DFT Study.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ResearchGate. (n.d.). IR spectra of guaiacol adsorption at 350 °C on (A) zeolites with....

- Cambridge Isotope Laboratories, Inc. (n.d.). Guaiacol (ring-¹³C₆, 99%).

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- Patsnap. (2021). Preparation method of guaiacol. Eureka.

- Patsnap. (n.d.). Method for synthesizing ethyl guaiacol. Eureka.

- ResearchGate. (n.d.). FT-IR spectra of GG and guaiacol.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ChemScene. (n.d.). 90-05-1 | Guaiacol.

- MDPI. (2023). Guaiacol to Aromatics: Efficient Transformation over In Situ-Generated Molybdenum and Tungsten Oxides.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-2-methoxy-. NIST WebBook.

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanistic Role of Aryl Tosylates in Organic Synthesis, Exemplified by Guaiacol O-Tosylate

This guide provides an in-depth exploration of the synthesis and mechanistic behavior of aryl tosylates, using Guaiacol O-tosylate as a central example. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique reactivity of this important functional group. We will move beyond simple procedural descriptions to dissect the causal factors behind experimental design, ensuring a robust and validated understanding of the principles at play.

Introduction: The Strategic Imperative for Activating Phenols

In the landscape of organic synthesis, phenols are common and versatile starting materials. Guaiacol (2-methoxyphenol), a derivative of wood pyrolysis and a key precursor for flavors like vanillin and pharmaceuticals such as guaifenesin, is a prime example of an economically significant phenol. However, the utility of a phenol is often hampered by the poor leaving group ability of its hydroxyl (-OH) function. The hydroxide anion (HO⁻) is a strong base, making its displacement in nucleophilic substitution reactions energetically unfavorable.

To overcome this limitation, the hydroxyl group must be converted into a functional group that is a weak base and stable upon departure. This is the strategic role of the p-toluenesulfonyl group (tosyl or Ts). By converting a phenol like guaiacol into its corresponding tosylate ester (Guaiacol O-tosylate), we fundamentally alter its reactivity, transforming an inert hydroxyl into an excellent leaving group, or nucleofuge. This activation unlocks a vast potential for subsequent carbon-oxygen bond-forming reactions, which are critical in pharmaceutical and materials science.

Synthesis of Guaiacol O-Tosylate: A Mechanistic Perspective

The conversion of guaiacol to Guaiacol O-tosylate is a classic example of nucleophilic attack on a sulfonyl chloride. The reaction proceeds by treating the phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Mechanism of Tosylation

The reaction is initiated by the nucleophilic phenolic oxygen of guaiacol attacking the highly electrophilic sulfur atom of tosyl chloride. A base, typically a tertiary amine like pyridine or an inorganic base like sodium hydroxide, is essential. Its role is twofold: it can deprotonate the phenol to form a more potent phenoxide nucleophile, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of Guaiacol O-Tosylate.

It is critical to note that during this tosylation step, the stereochemistry of the carbon atom attached to the oxygen is retained because the C-O bond is not broken. While this is more relevant for chiral alcohols, the principle of non-involvement of the aryl carbon is fundamental.

Experimental Protocol: Synthesis of Guaiacol O-Tosylate

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: To a stirred solution of guaiacol (1.0 eq) in acetone (10 mL per gram of guaiacol) at room temperature, add p-toluenesulfonyl chloride (1.1 eq).

-

Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water (4 mL per gram of NaOH). Add this solution dropwise to the reaction mixture, maintaining the temperature below 25°C with an ice bath. The dropwise addition is crucial to control exothermicity and prevent hydrolysis of the tosyl chloride.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting guaiacol spot has disappeared.

-

Workup and Isolation: Evaporate the acetone under reduced pressure. Partition the resulting residue between diethyl ether and water. The organic layer contains the product, while the aqueous layer removes the inorganic salts.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Guaiacol O-tosylate.

The Core Mechanism of Action: The Tosylate as a Superior Leaving Group

The "mechanism of action" of Guaiacol O-tosylate in subsequent reactions is entirely dependent on the exceptional ability of the tosylate group to function as a leaving group. A good leaving group is defined by its ability to stabilize the pair of electrons it takes with it upon bond cleavage. The tosylate anion excels in this role for two primary reasons.

-

Low Basicity: The tosylate anion is the conjugate base of p-toluenesulfonic acid, a very strong acid with a pKa of approximately -2.8. This means the tosylate anion is an extremely weak base, making it very stable and "happy" to exist independently in solution.

-

Resonance and Inductive Stabilization: The negative charge on the departing tosylate anion is not localized on a single oxygen atom. It is delocalized through resonance across all three oxygen atoms and the sulfur atom. Furthermore, the electron-withdrawing nature of the sulfonyl group and the aromatic ring provides inductive stabilization, further dispersing the negative charge.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| -OTs (Tosylate) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |

| -I (Iodide) | Hydroiodic acid | ~ -10 | Excellent |

| -Br (Bromide) | Hydrobromic acid | ~ -9 | Very Good |

| -Cl (Chloride) | Hydrochloric acid | ~ -7 | Good |

| -OH (Hydroxide) | Water (H₂O) | ~ 15.7 | Very Poor |

| Table 1: Comparison of Leaving Group Ability. Data sourced from references and. |

Mechanistic Pathways for Reactions of Guaiacol O-Tosylate

Once formed, Guaiacol O-tosylate is an electrophilic substrate. However, its reactivity differs significantly from that of alkyl tosylates due to the aryl C-O bond. Nucleophilic attack can occur at two distinct sites: the aromatic carbon or the sulfonyl sulfur.

Pathway 1: Nucleophilic Attack at Carbon (SNAr)

A direct SN2-type backside attack on the sp²-hybridized carbon of the benzene ring is sterically impossible. Therefore, nucleophilic substitution on the aromatic ring must proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves two steps:

-

Addition: The nucleophile attacks the carbon bearing the tosylate, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (tosylate) departs, restoring the aromaticity of the ring.

However, the SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. Guaiacol O-tosylate lacks such activation; the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, the SNAr pathway is generally unfavorable for this substrate under standard conditions.

Pathway 2: Nucleophilic Attack at Sulfur (S-O Bond Cleavage)

A more common pathway for aryl sulfonates reacting with strong nucleophiles (especially amines) is nucleophilic attack at the electrophilic sulfur atom. This results in the cleavage of the sulfur-oxygen bond, liberating the guaiacolate anion as the leaving group.

Caption: S-O bond cleavage via nucleophilic attack at sulfur.

Application in Synthesis: The Williamson Ether Synthesis Analogy

While direct substitution on the Guaiacol O-tosylate ring is difficult, the true power of tosylate chemistry is realized when the roles are inverted. The most prevalent and field-proven application is to use the guaiacol-derived phenoxide as a nucleophile to attack an alkyl tosylate . This is a variation of the classic Williamson Ether Synthesis.

The overall strategy is as follows:

-

Deprotonation: Guaiacol is deprotonated with a strong base (e.g., NaH, K₂CO₃) to form the sodium or potassium guaiacolate salt. This enhances its nucleophilicity.

-

SN2 Displacement: The guaiacolate anion attacks a primary or secondary alkyl tosylate (or halide). The tosylate serves as an excellent leaving group on the alkyl substrate, facilitating a clean SN2 reaction.

Caption: Logical workflow for Williamson Ether Synthesis using Guaiacol.

This SN2 mechanism is highly reliable and stereospecific, resulting in an inversion of configuration at the alkyl carbon being attacked. The choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is critical as it solvates the counter-ion (K⁺) without forming a hydrogen-bonding cage around the phenoxide nucleophile, thus maximizing its reactivity.

Conclusion: A Cornerstone of Modern Synthesis

The conversion of guaiacol to Guaiacol O-tosylate is a foundational strategy for activating a phenolic hydroxyl group. The "mechanism of action" is fundamentally rooted in the electronic stability and low basicity of the tosylate anion, which renders it an exceptional leaving group. While direct nucleophilic substitution on the Guaiacol O-tosylate aromatic ring is challenging and limited to specific mechanistic pathways, its true utility is demonstrated in analogous Williamson Ether Syntheses. By transforming the phenol into a potent nucleophile and reacting it with an alkyl tosylate, chemists can achieve efficient and controlled C-O bond formation. This understanding of the underlying principles—from tosylate stability to solvent effects and competing reaction pathways—empowers researchers to design robust, reliable, and innovative synthetic routes for drug discovery and materials science.

References

-

TutorChase. (n.d.). What's the role of a leaving group in organic reactions? Retrieved from TutorChase. [Link]

-

CK-12 Foundation. (n.d.). What is a leaving group in nucleophilic substitution reactions? Retrieved from CK-12 Foundation. [Link]

-

JoVE. (2023). Leaving Groups. Retrieved from JoVE. [Link]

-

Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. Retrieved from University of Calgary. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]

-

LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? Retrieved from ResearchGate. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]

-

SparkNotes. (n.d.). Organic Chemistry: Intro to Organic 4: Leaving Groups and Nucleophiles. Retrieved from SparkNotes. [Link]

-

Hunt, I. (n.d.). Ch24: ArOH to ArOR. University of Calgary. Retrieved from University of Calgary. [Link]

-

LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from Chemistry LibreTexts. [Link]

-

LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]

- Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al...

Thermal stability and degradation profile of Guaiacol O-ethyltosylate

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Guaiacol O-ethyltosylate

Abstract

This compound, a tosylated derivative of a guaiacol ether, presents a unique combination of functional groups that necessitates a thorough understanding of its thermal stability for applications in pharmaceutical development and fine chemical synthesis. The presence of the arylsulfonate ester linkage, an ether bond, and a substituted aromatic ring suggests multiple potential degradation pathways under thermal stress. This technical guide outlines a comprehensive, field-proven strategy for characterizing the thermal stability and degradation profile of this compound. We will detail the underlying chemical principles, propose a robust analytical workflow, provide step-by-step experimental protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular stability to ensure product quality, safety, and efficacy.

Introduction and Physicochemical Properties

This compound, with the chemical name 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is a molecule incorporating a guaiacol moiety linked via an ethyl ether to a tosylate group.[1] The tosylate group is an excellent leaving group, making the compound a potentially valuable intermediate in nucleophilic substitution reactions.[2][3] However, this reactivity also raises concerns about its stability, particularly under thermal stress encountered during synthesis, purification, formulation, and storage.

A comprehensive understanding of a compound's degradation profile is a cornerstone of drug development and materials science. It informs shelf-life prediction, dictates storage conditions, and is critical for identifying potentially toxic degradants. This guide provides the scientific framework for a thorough investigation of this compound's thermal lability.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₅S |

| Molecular Weight | 322.4 g/mol |

| Topological Polar Surface Area | 70.2 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Plausible Synthesis Pathway

The synthesis of this compound typically involves the tosylation of the corresponding alcohol, 2-(2-methoxyphenoxy)ethanol. This reaction converts the poor hydroxyl leaving group into an excellent tosylate leaving group.[2][3] The choice of base and solvent is critical to prevent side reactions and ensure high yield. Pyridine is often used as both a solvent and a base to neutralize the HCl byproduct, while catalysts like 4-Dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[4][5]

Caption: General synthesis scheme for this compound.

Theoretical Thermal Degradation Pathways

The molecular structure of this compound suggests several potential points of failure under thermal stress. The primary degradation pathways are likely to involve the cleavage of the ester and ether bonds.

-

S-O Bond Cleavage (Tosylate Hydrolysis/Thermolysis): The bond between the sulfur atom and the ethoxy oxygen is a likely point of scission. In the presence of trace moisture, this would lead to hydrolysis, yielding p-toluenesulfonic acid and 2-(2-methoxyphenoxy)ethanol.[6] Thermolysis could proceed via homolytic cleavage, generating sulfonyl and alkoxy radicals.[7]

-

C-O Bond Cleavage (Ether Scission): The ether linkages, both the ethyl ether and the methoxy group on the guaiacol ring, can cleave at elevated temperatures. Cleavage of the ethyl ether bond would result in guaiacol and an ethyl-tosylate fragment.

-

Elimination Reactions: If the structure allows, β-elimination is a possibility for aliphatic tosylates, though less likely here compared to substitution.[8]

-

Aryl Moiety Decomposition: At significantly higher temperatures, the aromatic rings themselves will decompose, leading to complex mixtures of smaller volatile compounds.[9]

Caption: Proposed primary thermal degradation pathways.

Analytical Workflow for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability. The causality behind this workflow is to first identify when degradation occurs (TGA/DSC) and then to identify what is formed (isothermal stress followed by chromatography).

Caption: Comprehensive analytical workflow for stability testing.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[10] It is the primary tool for determining the onset temperature of decomposition (Td), where significant mass loss begins. This is a crucial first step as it defines the upper-temperature limit for the material's stability and guides the selection of temperatures for further studies.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[12][13] It identifies thermal events such as melting point (Tm), glass transitions (Tg), and exothermic or endothermic decomposition processes.[14] While TGA shows if mass is lost, DSC reveals the energetic nature of the transitions, providing a more complete picture of the thermal behavior.

Isothermal Stress and Degradant Identification

Forced degradation studies under isothermal conditions are performed to generate and identify degradation products. By holding the sample at temperatures below the Td identified by TGA, we can simulate long-term storage at elevated temperatures and generate sufficient quantities of degradants for characterization without complete sample destruction.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the workhorse for separating the parent compound from its degradants and quantifying the rate of degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer allows for the determination of the molecular weights of the degradation products, providing critical information for their structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying any volatile degradation products, such as phenol or catechol, that may result from the breakdown of the guaiacol moiety.

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).

-

Experimental Conditions:

-

Atmosphere: Place the sample in the TGA furnace under a continuous nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at 30°C for 5 minutes.

-

Heating Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[10]

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Experimental Conditions:

-

Atmosphere: Maintain a nitrogen purge (e.g., 50 mL/min) over the sample and reference pans.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature just above the decomposition onset found by TGA (e.g., Td + 20°C) at a rate of 10°C/min.

-

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.[12]

Protocol: Isothermal Stress Study

-

Temperature Selection: Based on the TGA data, select at least three temperatures for the study (e.g., Td - 30°C, Td - 20°C, and Td - 10°C).

-

Sample Preparation: Place accurately weighed amounts of this compound into multiple vials for each temperature and time point. Vials should be sealed to control for atmospheric effects.

-